molecular formula C17H17NO4S2 B2808528 4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane CAS No. 383146-37-0

4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane

Cat. No.: B2808528
CAS No.: 383146-37-0
M. Wt: 363.45
InChI Key: CQLZQMDBENGQAJ-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane is a thiochromane derivative featuring a sulfonate ester group at the 4-position and a methylthio substituent at the 6-position. The compound’s core structure includes a bicyclic thiochromane system (a benzene ring fused with a thiopyran ring), modified by a (4-methoxyphenyl)sulfonyloxyimino moiety. This functional group introduces both electron-withdrawing (sulfonyl) and electron-donating (methoxy) effects, which may influence its chemical reactivity, solubility, and biological interactions .

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-12-3-8-17-15(11-12)16(9-10-23-17)18-22-24(19,20)14-6-4-13(21-2)5-7-14/h3-8,11H,9-10H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZQMDBENGQAJ-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\OS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane, with the CAS number 383146-37-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the thiochromane family and features a sulfonyl group that may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

  • Molecular Formula : C17H17NO4S2
  • Molecular Weight : 363.45 g/mol
  • Purity : Typically >90% .

The compound's structure includes a methoxyphenyl group and an imino linkage, suggesting potential interactions with various biological targets.

Research indicates that compounds similar to this compound may influence several biological pathways, particularly those related to inflammation and cancer. The sulfonamide group is known to interact with enzymes involved in these processes, potentially inhibiting their activity.

Anticancer Properties

Studies have shown that thiochromane derivatives exhibit anticancer activity. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the methoxy and sulfonyl groups in this compound may enhance its efficacy against tumor cells by modulating signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing thiochromane structures have demonstrated anti-inflammatory properties. The sulfonyl group may play a role in inhibiting pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies suggest that such compounds can lower levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Antioxidant Activity

Preliminary data indicate that this compound may possess antioxidant properties. This activity can be attributed to the ability of the thiochromane core to scavenge free radicals, which is essential for protecting cells from oxidative stress .

Case Studies and Research Findings

StudyFindings
In vitro study on cancer cell lines Showed significant apoptosis induction in breast cancer cells treated with thiochromane derivatives similar to this compound. The mechanism was linked to mitochondrial dysfunction and caspase activation .
Inflammation model in mice Administered compounds demonstrated reduced paw edema and lower levels of inflammatory markers compared to control groups, suggesting effective anti-inflammatory action .
Antioxidant assays Exhibited strong free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Key Functional Groups Molecular Formula (Inferred) Notable Features
4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane Thiochromane 6-methylthio, (4-methoxyphenyl)sulfonyloxyimino (sulfonate ester) ~C₁₇H₁₆NO₄S₂ Electron-rich sulfonyl group; methoxy enhances stability
N-(4-chlorophenyl)-4-(hydroxyimino)-6-methylthiochromane-2-carboxamide Thiochromane 6-methylthio, hydroxyimino, 4-chlorophenylcarboxamide Not provided Carboxamide enables hydrogen bonding; mp 235–236°C
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane Thiochromane 6-methylthio, 4-methylbenzoyloxyimino (ester) C₁₈H₁₇NO₂S Lipophilic ester group; potential metabolic lability
4',7-Dihydroxy-6-methoxyisoflavone Chromenone (isoflavone) 7-hydroxy, 6-methoxy, 4-hydroxyphenyl C₁₆H₁₂O₅ Phenolic hydroxyls; distinct scaffold (non-thiochromane)
Key Observations:
  • Sulfonate vs. Carboxamide vs. In contrast, the carboxamide in N-(4-chlorophenyl)-4-(hydroxyimino)-6-methylthiochromane-2-carboxamide supports intermolecular hydrogen bonding, which may explain its higher melting point (235–236°C) .
  • Methoxy vs. Methyl Substituents : The 4-methoxy group on the sulfonylphenyl ring in the target compound provides electron-donating effects, which could stabilize the sulfonate group against nucleophilic attack compared to the 4-methyl group in the benzoyloxy analog .
Solubility and Stability
  • Target Compound: The sulfonate ester group likely increases water solubility compared to the benzoyloxy ester in 6-methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane. However, the methoxy group may offset this by enhancing lipophilicity .
  • N-(4-chlorophenyl)-4-(hydroxyimino)-6-methylthiochromane-2-carboxamide: The carboxamide and chloro substituents may reduce solubility but improve crystallinity, as evidenced by its high melting point .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via desymmetrization strategies, such as the Heck–Matsuda reaction. For example, sulfonyl-protected intermediates (e.g., nitrobenzenesulfonyl groups) are used to stabilize reactive centers during cyclization. Chiral resolution via SFC (Supercritical Fluid Chromatography) with Daicel Chiralpak® columns (e.g., IC or IB) is critical, as demonstrated in analogous sulfonyl-pyrrolidinone syntheses . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to suppress racemization.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and stereochemistry. For instance, downfield shifts in ¹H NMR (~δ 8.0–8.5 ppm) indicate sulfonyloxy groups, while thiochromane protons resonate near δ 2.5–3.5 ppm. HRMS (High-Resolution Mass Spectrometry) with <2 ppm error confirms molecular formula accuracy. Cross-reference with X-ray crystallography data from structurally similar compounds (e.g., pyrimidine derivatives) is advised .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Stability testing should include accelerated degradation studies under varying pH, temperature, and light exposure. Sulfonamide and imino groups are prone to hydrolysis, so storage below -20°C in anhydrous solvents (e.g., DMSO, DCM) is recommended . Monitor decomposition via HPLC-UV at λ = 210–260 nm, tracking peak area reduction over time .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state geometries for key steps like sulfonylation or imino bond formation. Gaussian software can model electronic effects of the 4-methoxyphenyl group on reaction kinetics. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, guiding structural modifications .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Use orthogonal assays:

  • In vitro : Measure IC₅₀ against isolated enzymes (e.g., kinases, oxidoreductases).
  • Cellular : Evaluate cytotoxicity (MTT assay) and target engagement (fluorescence tagging).
  • In silico : Cross-validate with cheminformatics tools (e.g., Schrödinger Suite) .

Q. How can enantiomer separation be scaled for preclinical studies?

  • Methodological Answer : Preparative SFC or HPLC with polysaccharide-based chiral stationary phases (CSPs) achieves >99% enantiomeric excess. For example, Daicel Chiralpak® IB columns resolve sulfonamide derivatives using isocratic elution (CO₂/ethanol). Process parameters (flow rate, backpressure) must balance resolution and throughput .

Q. What are the challenges in characterizing metabolic pathways of this compound?

  • Methodological Answer : Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Incubate with liver microsomes (human/rat) and NADPH cofactors. Structural analogs with 4-methoxyphenyl groups show CYP3A4-mediated demethylation, requiring stable isotope labeling (e.g., ¹³C-methoxy) for pathway tracing .

Q. How does the 4-methoxyphenylsulfonyl group influence reactivity in bioconjugation?

  • Methodological Answer : The sulfonyloxy group acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols). Kinetic studies using stopped-flow UV-Vis spectroscopy quantify conjugation rates. For targeted drug delivery, linkers like PEG or cleavable disulfides can be introduced via SN2 reactions .

Methodological Resources

  • Synthetic Protocols : General procedures for sulfonylation and chiral resolution .
  • Data Reproducibility : Detailed NMR assignments, HRMS parameters, and crystallographic data .
  • Biological Assays : Standardized protocols for enzyme inhibition and cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.